molecular formula C14H19FN2S B5811849 1-Cyclohexyl-3-(4-fluorobenzyl)thiourea

1-Cyclohexyl-3-(4-fluorobenzyl)thiourea

Cat. No.: B5811849
M. Wt: 266.38 g/mol
InChI Key: PXAFFKGVHUUBFQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4-fluorobenzyl)thiourea is an organosulfur compound belonging to the thiourea family It is characterized by the presence of a cyclohexyl group, a 4-fluorobenzyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(4-fluorobenzyl)thiourea can be synthesized through the reaction of cyclohexylamine with 4-fluorobenzyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds as follows:

Cyclohexylamine+4-Fluorobenzyl isothiocyanateThis compound\text{Cyclohexylamine} + \text{4-Fluorobenzyl isothiocyanate} \rightarrow \text{this compound} Cyclohexylamine+4-Fluorobenzyl isothiocyanate→this compound

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(4-fluorobenzyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(4-fluorobenzyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-fluorobenzyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes or other proteins. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

  • 1-Cyclohexyl-3-(4-chlorobenzyl)thiourea
  • 1-Cyclohexyl-3-(4-methylbenzyl)thiourea
  • 1-Cyclohexyl-3-(4-nitrobenzyl)thiourea

Comparison: 1-Cyclohexyl-3-(4-fluorobenzyl)thiourea is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents on the benzyl group, the fluorinated compound may exhibit distinct properties, such as increased lipophilicity or altered electronic effects, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-cyclohexyl-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2S/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAFFKGVHUUBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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